molecular formula C13H7F3N2 B1650231 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile CAS No. 1156520-24-9

3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile

Cat. No.: B1650231
CAS No.: 1156520-24-9
M. Wt: 248.20
InChI Key: ZQAKPDCLWPRYFI-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the attachment of the benzonitrile moiety. One common method involves the reaction of 5-(trifluoromethyl)pyridine with a suitable benzonitrile derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile is unique due to the presence of both the trifluoromethyl group and the benzonitrile moiety, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)11-4-5-12(18-8-11)10-3-1-2-9(6-10)7-17/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAKPDCLWPRYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656461
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156520-24-9
Record name 3-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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